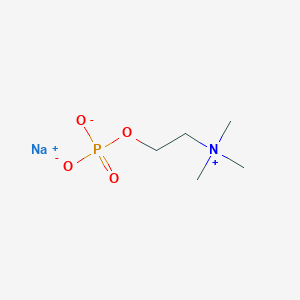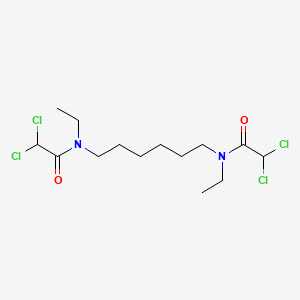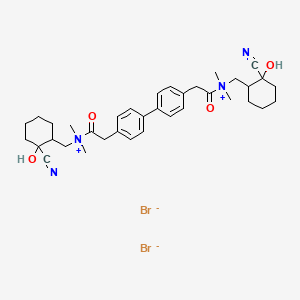
Cholinphosphate sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholinphosphate sodium salt, also known as sodium 2-(trimethylazaniumyl)ethyl phosphate, is a white crystalline powder with the molecular formula C5H13NNaO4P. It is widely used in pharmaceutical and biochemical research due to its excellent water solubility and stability. This compound plays a crucial role in various applications, including drug delivery systems, enzyme catalysis, and cell culture media .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholinphosphate sodium salt can be synthesized through the reaction of choline chloride with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The general reaction is as follows: [ \text{Choline chloride} + \text{Phosphoric acid} \rightarrow \text{Cholinphosphate} + \text{Hydrochloric acid} ] [ \text{Cholinphosphate} + \text{Sodium hydroxide} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes the use of high-quality raw materials, precise temperature control, and efficient purification techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Cholinphosphate sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphocholine.
Reduction: It can be reduced to form choline.
Substitution: It can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions typically occur in aqueous or organic solvents under mild conditions.
Major Products Formed:
Oxidation: Phosphocholine
Reduction: Choline
Substitution: Various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Cholinphosphate sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Plays a role in cell culture media and enzyme studies.
Medicine: Utilized in drug delivery systems and as a stabilizing agent for protein therapeutics.
Industry: Employed in the production of pharmaceuticals and biochemical products .
Mechanism of Action
Cholinphosphate sodium salt exerts its effects by participating in various biochemical pathways. It serves as a precursor for the synthesis of phosphatidylcholine, a major component of cell membranes. The compound is involved in the regulation of cell membrane integrity, intracellular communication, and bioenergetics. It also acts as a methyl donor in various metabolic processes .
Comparison with Similar Compounds
Phosphocholine: An intermediate in the synthesis of phosphatidylcholine.
Cytidine 5′-diphosphocholine sodium salt: Used in neurorecovery studies and as a choline donor.
Comparison: Cholinphosphate sodium salt is unique due to its excellent water solubility and stability, making it highly suitable for pharmaceutical and biochemical applications. Unlike phosphocholine, which is primarily an intermediate, this compound is directly used in various research and industrial applications. Cytidine 5′-diphosphocholine sodium salt, on the other hand, is more specialized for neurorecovery and cognitive studies .
Properties
Molecular Formula |
C5H13NNaO4P |
|---|---|
Molecular Weight |
205.12 g/mol |
IUPAC Name |
sodium;2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C5H14NO4P.Na/c1-6(2,3)4-5-10-11(7,8)9;/h4-5H2,1-3H3,(H-,7,8,9);/q;+1/p-1 |
InChI Key |
ZTLQZAKIWSXKFB-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Propionic acid-[3]pyridylmethyl ester](/img/structure/B13743419.png)
![L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13743420.png)
![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13743421.png)







![5'-Chloro-3-hydroxy-2',4'-dimethoxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxanilide](/img/structure/B13743472.png)

